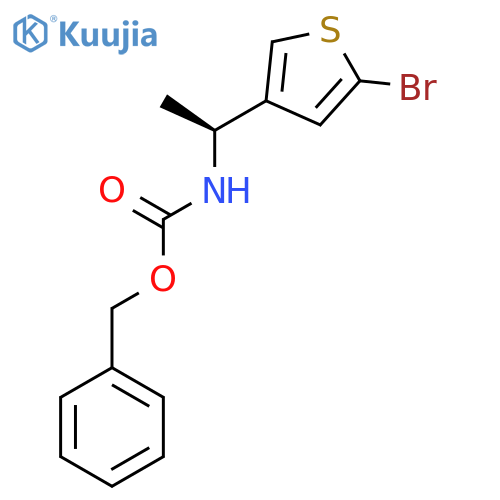

Cas no 2679930-38-0 (benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate)

2679930-38-0 structure

商品名:benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate

benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2679930-38-0

- benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate

- EN300-28297013

- benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate

-

- インチ: 1S/C14H14BrNO2S/c1-10(12-7-13(15)19-9-12)16-14(17)18-8-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,16,17)/t10-/m0/s1

- InChIKey: GOZSYTHLXBJKJX-JTQLQIEISA-N

- ほほえんだ: BrC1=CC(=CS1)[C@H](C)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 338.99286g/mol

- どういたいしつりょう: 338.99286g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 297

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 66.6Ų

benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28297013-1.0g |

benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |

2679930-38-0 | 95.0% | 1.0g |

$1844.0 | 2025-03-19 | |

| Enamine | EN300-28297013-2.5g |

benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |

2679930-38-0 | 95.0% | 2.5g |

$3611.0 | 2025-03-19 | |

| Enamine | EN300-28297013-5.0g |

benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |

2679930-38-0 | 95.0% | 5.0g |

$5345.0 | 2025-03-19 | |

| Enamine | EN300-28297013-10g |

benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |

2679930-38-0 | 10g |

$7927.0 | 2023-09-07 | ||

| Enamine | EN300-28297013-5g |

benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |

2679930-38-0 | 5g |

$5345.0 | 2023-09-07 | ||

| Enamine | EN300-28297013-0.5g |

benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |

2679930-38-0 | 95.0% | 0.5g |

$1770.0 | 2025-03-19 | |

| Enamine | EN300-28297013-0.05g |

benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |

2679930-38-0 | 95.0% | 0.05g |

$1549.0 | 2025-03-19 | |

| Enamine | EN300-28297013-0.25g |

benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |

2679930-38-0 | 95.0% | 0.25g |

$1696.0 | 2025-03-19 | |

| Enamine | EN300-28297013-0.1g |

benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |

2679930-38-0 | 95.0% | 0.1g |

$1623.0 | 2025-03-19 | |

| Enamine | EN300-28297013-10.0g |

benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |

2679930-38-0 | 95.0% | 10.0g |

$7927.0 | 2025-03-19 |

benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

2679930-38-0 (benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate) 関連製品

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量